

Application Notes: Flow Cytometry Analysis of Flonoltinib-Treated Cells

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Compound of Interest

Compound Name: *Flonoltinib*

Cat. No.: *B10819339*

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Introduction

Flonoltinib is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).^{[1][2]} Its mechanism of action involves binding to and inhibiting the activity of these kinases, which disrupts downstream signaling pathways crucial for cell proliferation and survival.^[1] Specifically, it prevents the activation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway and FLT3-mediated signaling.^[1] Dysregulation of JAK2 and FLT3 is implicated in various hematological malignancies and myeloproliferative neoplasms (MPNs).^{[1][3][4]} Preclinical studies have shown that **Flonoltinib** can induce apoptosis and cause cell cycle arrest in cancer cell lines, highlighting its potential as an antineoplastic agent.^{[2][5]}

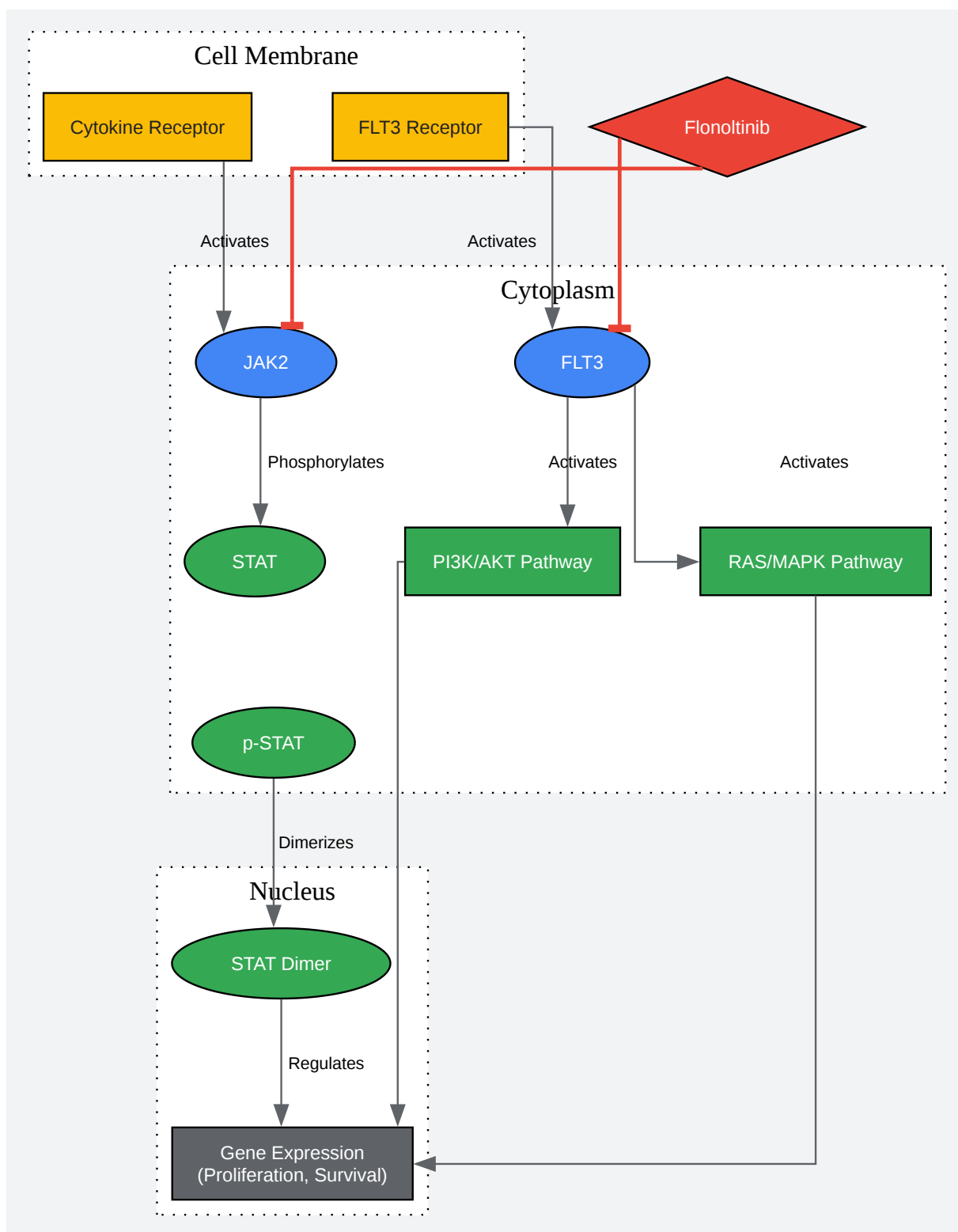
Flow cytometry is a powerful, high-throughput technique ideal for characterizing the cellular effects of therapeutic compounds like **Flonoltinib**. It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. These application notes provide detailed protocols for three key flow cytometry-based assays to assess the biological impact of **Flonoltinib** on treated cells:

- **Apoptosis Assay:** To quantify the induction of programmed cell death.
- **Cell Cycle Analysis:** To determine the effect on cell cycle progression.
- **Intracellular Phospho-protein Staining:** To measure target engagement by analyzing the phosphorylation status of downstream signaling proteins like STAT3 and STAT5.

These protocols are designed for researchers, scientists, and drug development professionals to reliably evaluate the pharmacodynamic effects of **Flonoltinib** in a preclinical setting.

Signaling Pathway Overview

The diagram below illustrates the simplified signaling pathways of JAK2 and FLT3 and indicates the inhibitory action of **Flonoltinib**.

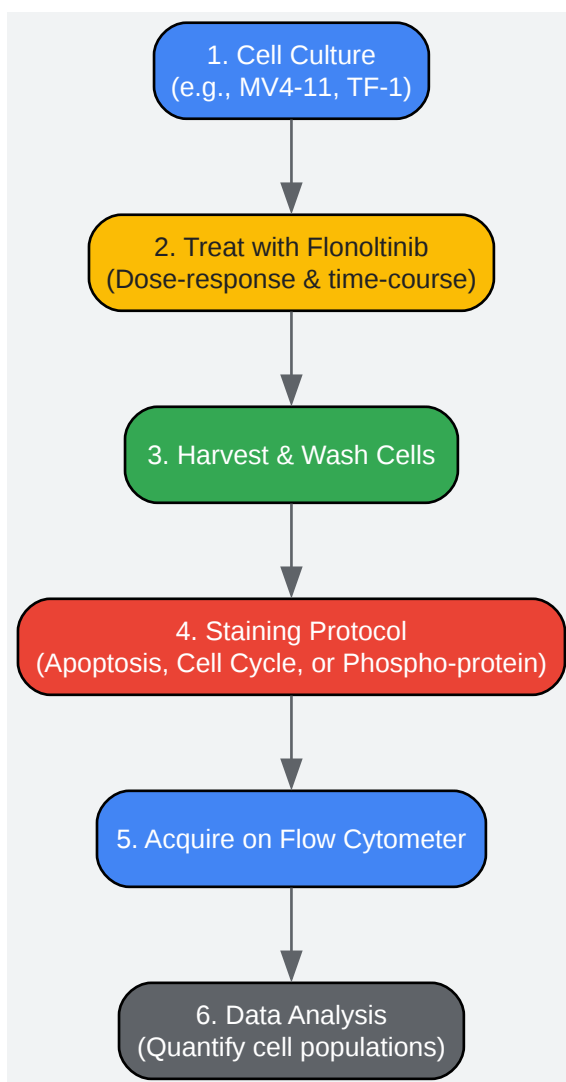


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Caption: Flonoltinib inhibits JAK2 and FLT3 activation.

Experimental Workflow

The following diagram outlines the general workflow for preparing and analyzing **Flonoltinib**-treated cells by flow cytometry.



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Caption: General workflow for flow cytometry analysis.

Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following **Flonoltinib** treatment. It is based on the principle that phosphatidylserine

(PS) translocates to the outer cell membrane during early apoptosis and can be detected by fluorochrome-conjugated Annexin V.[6] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

A. Materials

- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI) staining solution
- 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[7]
- Phosphate-Buffered Saline (PBS)
- FACS tubes (5 mL round-bottom polystyrene tubes)
- Micropipettes and tips
- Microcentrifuge
- Flow Cytometer

B. Experimental Protocol

- Cell Seeding: Seed cells (e.g., 1×10^6 cells/mL) in appropriate culture vessels and allow them to adhere or stabilize for 24 hours.
- **Flonoltinib** Treatment: Treat cells with a range of **Flonoltinib** concentrations (e.g., 5 nM to 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).[5]
- Cell Harvesting:
 - For suspension cells, gently collect the cells into centrifuge tubes.
 - For adherent cells, collect the culture supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle cell scraper or brief trypsinization. Combine with the supernatant.

- Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[8]
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately $1-5 \times 10^6$ cells/mL.[7]
- Staining:
 - Transfer 100 μ L of the cell suspension ($1-5 \times 10^5$ cells) to a new FACS tube.[7]
 - Add 5 μ L of Annexin V-FITC to the cell suspension.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
 - Add 5 μ L of PI staining solution.[8]
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.[7]
- Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour).[7] Collect at least 10,000 events per sample.

C. Data Presentation

The results can be summarized in a table format.

Treatment (Concentration)	% Live Cells (Annexin V- / PI-)	% Early Apoptotic (Annexin V+ / PI-)	% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control (DMSO)	95.2 \pm 2.1	2.5 \pm 0.5	2.3 \pm 0.4
Flonoltinib (10 nM)	80.1 \pm 3.5	15.6 \pm 2.2	4.3 \pm 0.8
Flonoltinib (50 nM)	55.7 \pm 4.2	35.8 \pm 3.1	8.5 \pm 1.5
Flonoltinib (100 nM)	30.4 \pm 3.9	50.3 \pm 4.5	19.3 \pm 2.7

Data are representative examples (Mean \pm SD, n=3).

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the quantification of cell cycle arrest induced by **Flonoltinib**.

A. Materials

- Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
- RNase A solution (e.g., 100 µg/mL, DNase free)[9]
- Cold 70% Ethanol
- Phosphate-Buffered Saline (PBS)
- FACS tubes and appropriate laboratory equipment

B. Experimental Protocol

- Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Protocol.
- Cell Harvesting: Collect approximately $1-2 \times 10^6$ cells per sample.
- Washing: Wash cells once with cold PBS.
- Fixation:
 - Resuspend the cell pellet by gently vortexing.
 - While vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[9][10]
 - Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours (can be stored for weeks).[9][11]
- Staining:

- Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[12]
- Carefully decant the ethanol and wash the pellet with 1 mL of PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9][12]
- Incubate for 15-30 minutes at room temperature in the dark.[10]
- Acquisition: Analyze samples on a flow cytometer using a linear scale for the PI signal. Use a pulse-width vs. pulse-area plot to gate on single cells and exclude doublets.[9][12] Collect at least 20,000 events.

C. Data Presentation

Summarize the cell cycle distribution data in a table.

Treatment (Concentration)	% G0/G1 Phase	% S Phase	% G2/M Phase	% Sub-G1 (Apoptosis)
Vehicle Control (DMSO)	45.3 ± 2.5	35.1 ± 1.8	19.6 ± 1.5	1.8 ± 0.3
Flonoltinib (10 nM)	58.9 ± 3.1	25.4 ± 2.0	15.7 ± 1.2	4.5 ± 0.9
Flonoltinib (50 nM)	75.2 ± 4.0	12.3 ± 1.5	12.5 ± 1.1	10.1 ± 2.1
Flonoltinib (100 nM)	85.1 ± 3.8	5.5 ± 0.9	9.4 ± 0.8	15.8 ± 2.5

Data are representative examples (Mean ± SD, n=3), consistent with published findings of G1/G0 arrest.[5]

Protocol 3: Intracellular Phospho-protein Staining (Target Engagement)

This protocol measures the phosphorylation status of intracellular proteins, such as STAT3 or STAT5, to confirm that **Flonoltinib** is engaging its target, JAK2.[\[5\]](#) A decrease in cytokine-induced STAT phosphorylation indicates effective target inhibition.

A. Materials

- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., ice-cold 90% Methanol or a saponin-based buffer)
- Fluorochrome-conjugated antibodies (e.g., Alexa Fluor 647 anti-pSTAT3 (pY705), PE anti-pSTAT5 (pY694))
- Appropriate cytokine for stimulation (e.g., IL-6 for STAT3, IL-2 or IL-7 for STAT5)[\[13\]](#)
- Phosphate-Buffered Saline (PBS)
- FACS Staining Buffer (e.g., PBS with 2% FBS)

B. Experimental Protocol

- Cell Culture: Culture cells as previously described.
- **Flonoltinib** Pre-treatment: Incubate cells with various concentrations of **Flonoltinib** or vehicle control for 1-2 hours.[\[5\]](#)[\[13\]](#)
- Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL IL-6) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[\[13\]](#) Include an unstimulated control.
- Fixation: Immediately stop the stimulation by adding Fixation Buffer and incubate for 10-15 minutes at room temperature.
- Permeabilization:
 - Wash the fixed cells with PBS.

- Resuspend the cells in ice-cold Permeabilization Buffer (e.g., 90% Methanol) and incubate on ice for 30 minutes.
- Staining:
 - Wash the permeabilized cells twice with FACS Staining Buffer.
 - Resuspend the cells in 100 μ L of FACS Staining Buffer.
 - Add the titrated amount of fluorochrome-conjugated phospho-specific antibody.
 - Incubate for 30-60 minutes at room temperature in the dark.
- Washing and Acquisition: Wash the cells once with FACS Staining Buffer and resuspend in a final volume of 300-400 μ L for analysis.

C. Data Presentation

Data can be presented as the Median Fluorescence Intensity (MFI) of the phospho-protein signal.

Treatment	Stimulation	pSTAT3 MFI	% Inhibition
Untreated	None	50 \pm 8	N/A
Vehicle Control	IL-6	1500 \pm 120	0%
Flonoltinib (10 nM)	IL-6	850 \pm 95	44.1%
Flonoltinib (50 nM)	IL-6	300 \pm 45	82.8%
Flonoltinib (100 nM)	IL-6	95 \pm 15	96.9%

% Inhibition calculated relative to the cytokine-stimulated vehicle control after subtracting the unstimulated background. Data are representative examples (Mean \pm SD, n=3).

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